(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a dioxaborolane ring and a butenyl side chain. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds.
Properties
IUPAC Name |
2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSMJZIAKUXEW-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474043 | |
| Record name | 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69611-01-4 | |
| Record name | 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Borylation
Nitro allyl derivatives undergo copper-mediated borylation with B₂pin₂ (bis(pinacolato)diboron). For example:
- Substrate : α,β-unsaturated nitroalkanes (e.g., nitrobutene derivatives)
- Catalyst : CuCN or CuI with t-BuOLi as a base
- Conditions : Methanol, room temperature, 3 hours
| Substrate | Catalyst | Base | Solvent | Yield | Z:E Ratio |
|---|---|---|---|---|---|
| Nitrobutene derivative | CuCN | t-BuOLi | MeOH | 89% | 4:1 |
This method achieves high yields but requires functional group tolerance studies.
Palladium-Catalyzed Borylation
Palladium complexes facilitate diboration of alkenes or allylic alcohols. For example:
- Substrate : Allylic alcohols (e.g., but-2-en-1-ol)
- Catalyst : Pd₂dba₃ with P(Cy)₃ ligands
- Conditions : THF, 50°C, 24 hours
| Substrate | Catalyst | Boron Source | Yield | Selectivity |
|---|---|---|---|---|
| Allylic alcohol | Pd₂dba₃/P(Cy)₃ | B₂pin₂ | 85–94% | E-selective |
While E-selectivity dominates in palladium systems, modifications (e.g., ligand tuning) may enable Z-control.
Base-Mediated Transmetallation
Direct transmetallation of allyllithium or allylborane intermediates with dioxaborolane derivatives is another viable route:
- Reagent : Allyllithium (generated from but-2-en-1-yl bromide)
- Conditions : THF, −78°C to RT, 2 hours
- Base : t-BuLi or LDA
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Allyllithium + Dioxaborolane | t-BuLi | THF | −78°C → RT | 68–72% |
This method is sensitive to temperature and stoichiometry, necessitating strict anhydrous conditions.
Stereochemical Control Strategies
Achieving the Z-configuration requires precise control over reaction pathways:
Kinetic vs. Thermodynamic Control
Ligand-Induced Selectivity
Chiral ligands in copper or palladium systems can enforce Z-selectivity. For example:
- Ligand : Chiral bidentate phosphines (e.g., BINAP derivatives)
- Outcome : Z-selectivity up to 9:1 in allylboronate formations.
Industrial-Scale Considerations
While academic methods focus on small-scale synthesis, industrial production would prioritize:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: This compound can be reduced to yield various hydrocarbon derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products:
Oxidation: Alcohols or ketones depending on the specific conditions.
Reduction: Alkanes or alkenes.
Substitution: Various biaryl compounds or other complex organic molecules.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It acts as a versatile building block for the construction of complex organic molecules. Its boron atom allows for the formation of boron-containing intermediates that can participate in further reactions such as:
-
Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Reaction Type Example Products Significance Suzuki Coupling Biaryl compounds Key intermediates in drug synthesis - Functionalization of Alkenes : The presence of the alkene functional group enables selective addition reactions that can modify existing molecular frameworks.
Materials Science
In materials science, this compound has been explored for its potential in developing new materials with enhanced properties:
-
Polymer Chemistry : The compound can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties. These polymers may find applications in coatings and advanced composite materials.
Material Type Properties Applications Boron Polymers High thermal stability Coatings, aerospace materials
Pharmaceutical Applications
Research indicates that derivatives of this compound may possess biological activity. Its role as a boronic acid derivative allows it to interact with biological molecules:
- Drug Development : Boron compounds have been shown to inhibit certain enzymes and may be useful in developing drugs targeting specific diseases such as cancer.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing a series of biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields with minimal by-products.
Case Study 2: Development of Boron-Based Polymers
In another investigation, researchers synthesized a series of boron-containing polymers using this compound as a precursor. The resulting materials exhibited superior thermal stability compared to conventional polymers and were tested for use in high-performance coatings.
Mechanism of Action
The mechanism by which (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
- (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane
Uniqueness:
- (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and the selectivity of the reactions it undergoes. This configuration can lead to different physical and chemical properties compared to its E-isomer or other similar compounds.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications
Biological Activity
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 69611-01-4) is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C10H19BO2
- Molecular Weight : 182.07 g/mol
- Density : 0.884 g/mL at 25°C
- Flash Point : 63°C
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound is typically achieved through borocyclopropanation reactions. This method allows for the simultaneous formation of a cyclopropane ring and the installation of the boronic ester moiety. The cyclopropane structure is significant in medicinal chemistry due to its unique three-dimensional architecture which enhances the biological activity of compounds .
Anticancer Properties
Recent studies have indicated that boron-containing compounds exhibit promising anticancer activities. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The proposed mechanism involves the interaction of boron with biological molecules such as nucleic acids and proteins. This interaction can disrupt cellular processes leading to apoptosis or cell cycle arrest in cancer cells. Additionally, the compound's ability to form stable complexes with biomolecules enhances its therapeutic potential .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for preparing (Z)-2-(but-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is synthesized via Fe-catalyzed alkyl radical borylation, achieving high Z-selectivity (Z:E ratio up to 44:1). Key steps include:
- Catalyst system : Fe(acac)₃ with a Grignard reagent (e.g., MeMgBr) under mild conditions.
- Purification : Column chromatography using hexanes:ethyl acetate (9:1) to isolate the product as an off-white oil with >95% yield .
- Substrate scope : Alkenes with electron-withdrawing groups enhance selectivity due to stabilized radical intermediates.
Q. How is the stereochemical integrity (Z-configuration) of the product validated?
Characterization relies on ¹H NMR spectroscopy :
- Vinyl protons : Distinct coupling constants (J = 10–12 Hz) confirm the Z-configuration.
- ¹³C NMR : Signals at δ 120–130 ppm for sp² carbons.
- Comparison with literature : Cross-referencing shifts with known Z-isomers ensures accuracy .
Q. What are the primary applications of this compound in organic synthesis?
The compound is a versatile boronate ester used for:
- C–C bond formation : Suzuki-Miyaura couplings with aryl halides under Pd catalysis.
- Heterocycle synthesis : Reactions with carbonyl compounds via Ir-catalyzed photoredox conditions to form α-aminoboronic acids (serine protease inhibitors) .
Advanced Research Questions
Q. How does Fe catalysis achieve high Z-selectivity in alkene borylation?
The mechanism involves:
- Radical trapping : Fe generates alkyl radicals from alkenes, which react with pinacolborane.
- Steric control : Bulky pinacol ester groups favor the Z-configuration by hindering radical recombination on the same face .
- Solvent effects : Non-polar solvents (e.g., hexanes) stabilize radical intermediates, improving selectivity.
Q. What challenges arise in maintaining boronate stability during storage?
Q. How do reaction conditions influence catalytic efficiency in ketone reductions?
When used as a boronate donor in reductions (e.g., with NaOt-Bu):
- Catalyst loading : 5 mol% NaOt-Bu in THF achieves >90% conversion at ambient temperature.
- Active species : Trialkoxyborohydride forms in situ but exists in equilibrium; polar solvents (THF) shift equilibrium toward reactive species .
Q. What strategies mitigate low yields in coupling reactions involving bulky substrates?
- Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition.
- Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance steric tolerance for hindered aryl halides .
Q. How can competing pathways (e.g., protodeboronation) be suppressed in cross-couplings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
